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Compound of Interest

Compound Name: DS44960156

Cat. No.: B2550576

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of two prominent inhibitors of
Methylenetetrahydrofolate Dehydrogenase 2 (MTHFD2), DS44960156 and DS18561882.
MTHFD2 is a key enzyme in mitochondrial one-carbon (1C) metabolism, a pathway frequently
upregulated in cancer to support rapid cell proliferation. Its differential expression in cancerous
versus healthy adult tissues makes it an attractive target for novel cancer therapies.

Performance Data Summary

The following tables summarize the key quantitative data for DS44960156 and DS18561882,
highlighting their potency and selectivity.

Table 1: In Vitro Inhibitory Activity

Selectivity
Compound Target IC50

(MTHFD1/MTHFD2)
DS44960156 MTHFD2 1.6 pM[1] >18-fold[2]
MTHFD1 >30 pM[1]
DS18561882 MTHFD2 0.0063 pM[3] ~90-fold
MTHFD1 0.57 uM[3]
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Table 2: Cell-Based and In Vivo Activity of DS18561882

Assay Type Cell Line /| Model Metric Value
Cell Growth Inhibition MDA-MB-231 GI50 140 nM
In Vivo Antitumor TGI (300 mg/kg, oral,

o Mouse Xenograft ] ) 67%
Activity twice daily)

IC50: Half-maximal inhibitory concentration. G150: Half-maximal growth inhibition. TGI: Tumor
Growth Inhibition.

DS18561882 emerges as a significantly more potent and selective inhibitor of MTHFD2
compared to its predecessor, DS44960156. The optimization of the initial tricyclic coumarin
scaffold of DS44960156 led to the development of DS18561882, which demonstrates strong
cell-based activity and a favorable oral pharmacokinetic profile, leading to tumor growth
inhibition in mouse xenograft models.

MTHFD2 Signaling Pathway and Inhibition

MTHFD2 plays a crucial role in the mitochondrial folate-mediated one-carbon metabolism
pathway. It catalyzes the conversion of 5,10-methylenetetrahydrofolate (CH2-THF) to 10-
formyltetrahydrofolate (10-CHO-THF), a key contributor to the synthesis of purines and
thymidine, which are essential for DNA replication. The inhibition of MTHFD2 disrupts this
pathway, leading to a depletion of purine pools and subsequent replication stress, ultimately
causing growth arrest in cancer cells.
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Caption: MTHFD2's role in one-carbon metabolism and its inhibition.
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Experimental Protocols
MTHFD2 Enzymatic Inhibition Assay

This protocol is adapted from standard enzymatic assays for MTHFD?2.

Materials:

Recombinant human MTHFD2 enzyme

Assay Buffer: 50 mM HEPES (pH 7.5), 100 mM KCI, 10 mM MgCl2, 0.1% BSA

Substrate: 5,10-methylenetetrahydrofolate (CH2-THF)

Cofactor: NAD+

Inhibitors: DS44960156 and DS18561882 (in DMSO)

Detection Reagent: NAD(P)H detection kit (e.g., NAD(P)H-Glo™)

384-well white assay plates

Procedure:

Prepare serial dilutions of the inhibitors (DS44960156 and DS18561882) in DMSO. Further
dilute in Assay Buffer to the desired final concentrations.

Add 2.5 pL of the diluted inhibitor or DMSO (vehicle control) to the wells of a 384-well plate.

Add 2.5 pL of recombinant MTHFD2 enzyme solution to each well.

Incubate the plate at room temperature for 15 minutes to allow for inhibitor binding.

Prepare a substrate/cofactor mix containing CH2-THF and NAD+ in Assay Buffer.

Initiate the enzymatic reaction by adding 5 L of the substrate/cofactor mix to each well.

Incubate the plate at 37°C for 60 minutes.
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o Stop the reaction and measure the amount of NADH produced using an NAD(P)H detection
reagent according to the manufacturer's protocol.

e Measure the luminescence using a plate reader.

o Calculate the percent inhibition for each inhibitor concentration relative to the DMSO control
and determine the IC50 values by fitting the data to a four-parameter logistic curve.

Cell Viability Assay for GI50 Determination

This protocol describes a typical MTT or CellTiter-Glo® assay to determine the growth
inhibitory effects of the compounds.

Materials:

e Cancer cell line (e.g., MDA-MB-231)

o Complete cell culture medium

e Inhibitors: DS44960156 and DS18561882 (in DMSO)
e 96-well clear or opaque-walled tissue culture plates

e MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution or CellTiter-Glo®
Luminescent Cell Viability Assay kit

e Solubilization solution (for MTT assay, e.g., DMSO or a solution of SDS in HCI)
o Microplate reader (spectrophotometer for MTT, luminometer for CellTiter-Glo®)
Procedure:

e Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere
overnight.

» Prepare serial dilutions of the inhibitors in complete culture medium.

e Remove the overnight culture medium from the cells and add 100 pL of the medium
containing the various inhibitor concentrations (or DMSO as a vehicle control).
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 Incubate the plates for 72 hours at 37°C in a humidified CO2 incubator.

e For MTT Assay: a. Add 10 pL of MTT solution to each well and incubate for 2-4 hours at
37°C. b. Add 100 pL of solubilization solution to each well to dissolve the formazan crystals.
c. Read the absorbance at 570 nm using a microplate reader.

o For CellTiter-Glo® Assay: a. Equilibrate the plate to room temperature for 30 minutes. b. Add
100 pL of CellTiter-Glo® reagent to each well. c. Mix on an orbital shaker for 2 minutes to
induce cell lysis. d. Incubate at room temperature for 10 minutes to stabilize the luminescent
signal. e. Measure luminescence with a luminometer.

o Calculate the percentage of cell viability relative to the vehicle control and determine the
GI50 values by plotting the results and fitting to a dose-response curve.

Experimental Workflow

A logical workflow to compare MTHFD2 inhibitors would progress from in vitro enzymatic and
cellular assays to in vivo animal models.

© 2025 BenchChem. All rights reserved. 6/9 Tech Support


https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b2550576?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GHE Validation & Comparative

Check Availability & Pricing

(DSszttigf:s(l)rllr;glgrljssylnég(;ilsssz) [ In Vitro Evaluation j [ Cell-Based Assays ] [ In Vivo Studies ]

In Vitro

MTHFD2/MTHFD1
Enzymatic Inhibition Assay
(Determine IC50 & Selectivity)

Promising
Candidates

Cell-Based
A 4

Cell Viability Assay
(Determine GI50 in cancer cell lines)

:

Mechanism of Action Studies
(e.g., Metabolomics, Western Blot for
downstream pathway markers)

Confirmed
Mechanism

In Vivo

Pharmacokinetic (PK)
Studies in Mice
(Oral Bioavailability)

ood PK
Profile

Xenograft Tumor Model
Efficacy Studies
(Measure Tumor Growth Inhibition)

Toxicity Assessment

Favorable Safety
& Efficacy

y

[ End: Lead Candidate Selection ]

Click to download full resolution via product page

Caption: A typical workflow for comparing MTHFD2 inhibitors.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastl
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and industry. Email: info@benchchem.com
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